molecular formula C3H3BrClNO B2844213 4-Bromo-1,3-oxazole hydrochloride CAS No. 1955531-81-3

4-Bromo-1,3-oxazole hydrochloride

Cat. No. B2844213
CAS RN: 1955531-81-3
M. Wt: 184.42
InChI Key: DYGLDBZWCBTUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 1,3-oxazoles, including 4-Bromo-1,3-oxazole hydrochloride, can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,3-oxazole hydrochloride consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The bromine atom is attached to the fourth carbon atom in the ring .


Chemical Reactions Analysis

Oxazoles, including 4-Bromo-1,3-oxazole hydrochloride, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also react with α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to form substituted oxazoles .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromo-1,3-oxazole hydrochloride has garnered interest in medicinal chemistry due to its structural features and potential biological activities. Researchers explore its derivatives as potential drug candidates for various diseases. Some notable applications include:

Conclusion

Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. Hossaini, S., & Abdolmohammadi, S. (2024). Iron oxide magnetic nanoparticles as a reusable catalyst for functionalized oxazoles. Research on Chemical Intermediates, 50(3), 1337-1348. Micheli, F., et al. (2021). Metal-free synthetic routes to isoxazoles via 1,3-dipolar cycloaddition reactions. RSC Advances, 11(70), 44319-44325.

Safety and Hazards

4-Bromo-1,3-oxazole hydrochloride is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

The future directions for 4-Bromo-1,3-oxazole hydrochloride and other oxazole derivatives are promising. They are becoming significant heterocyclic nuclei in medicinal chemistry due to their wide range of biological activities . Researchers are focusing on synthesizing diverse oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

4-bromo-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLDBZWCBTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-oxazole hydrochloride

CAS RN

1955531-81-3
Record name 4-bromo-1,3-oxazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.